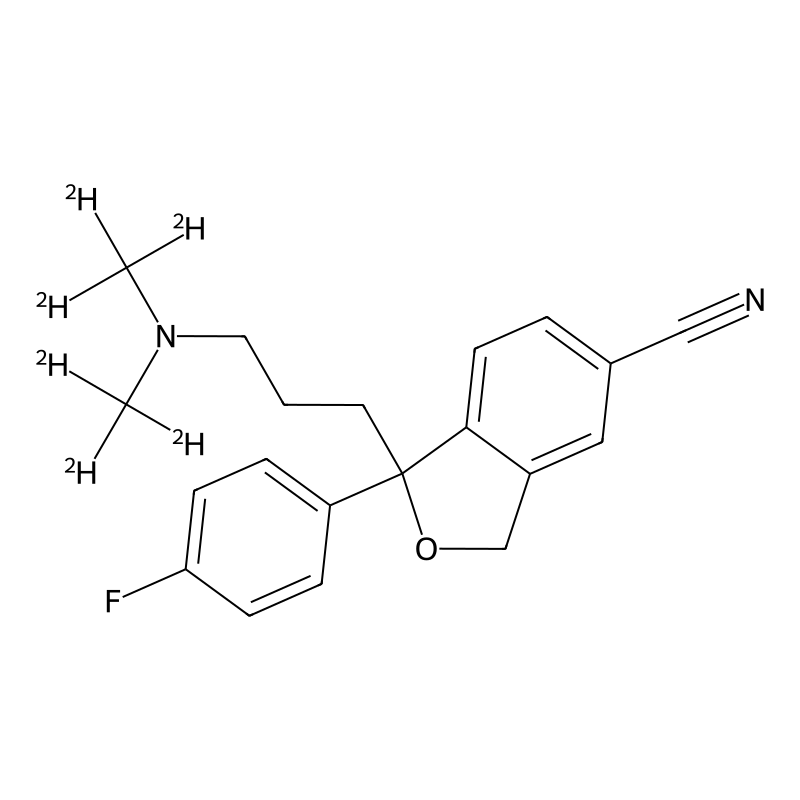

Citalopram-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Core Properties and Specifications

The table below summarizes the key technical specifications of a commonly available Citalopram-D6 certified reference material:

| Specification | Details |

|---|---|

| Chemical Name | This compound Hydrobromide [1] |

| Molecular Formula | C₂₀D₆H₁₅FN₂O · HBr [1] |

| Molecular Weight | 411.34 g/mol [1] |

| Isotopic Purity | Deuterated on the two methyl groups of the dimethylamino moiety (D6) [2] |

| Concentration | 100 μg/mL (as free base) [1] [2] |

| Solvent | Methanol [1] [2] |

| Primary Application | Internal Standard for LC-MS/MS or GC-MS [1] [2] |

Analytical Applications and Protocols

This compound is critical for reliable quantification in method validation and routine testing. Its near-identical chemical behavior to unlabeled citalopram corrects for analyte loss during preparation and instrument variability.

Quantitative Analysis of Citalopram in Serum

This protocol is adapted from a validated HPLC-MS/MS method for multiplex antidepressant analysis [3].

- Sample Preparation: Add a known amount of this compound working solution to a measured volume of serum or plasma (e.g., 100 μL) for isotope dilution [3] [1].

- Protein Precipitation: Add an organic solvent like acetonitrile to precipitate serum proteins. Vortex mix and then centrifuge the sample to obtain a clean supernatant [3].

- Chromatography (Separation):

- Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) or equivalent [3].

- Mobile Phase: A) Water with 0.1% formic acid and 10 mmol/L ammonium acetate; B) Methanol with 0.1% formic acid [3].

- Gradient: Use a gradient elution program to separate citalopram and its metabolites from other components.

- Mass Spectrometry (Detection):

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) to track specific transitions for both Citalopram and the this compound internal standard.

The following diagram illustrates the workflow for this quantitative analysis:

Experimental Design Considerations

- Method Validation: When using this compound to develop a new method, you must validate parameters including specificity, accuracy, precision, and matrix effects per guidelines [3].

- Sample Types: While serum and plasma are most common, this internal standard can also be applied to analyze citalopram in urine and other matrices [1] [2].

- Metabolite Analysis: For comprehensive studies, deuterated internal standards for major metabolites like N-Desmethylcitalopram-D3 are also available [1].

This compound is an essential tool in modern bioanalysis, enabling accurate therapeutic drug monitoring and advancing precision medicine in depression treatment [3] [1].

References

Deuterated Citalopram Internal Standards

The table below summarizes various deuterated Citalopram internal standards available for research. These compounds are typically used as tracers or internal standards for quantitative analysis by LC-MS, GC-MS, or NMR [1] [2] [3].

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Deuterium Atoms | Salt Form | Key Applications/Notes |

|---|---|---|---|---|---|---|

| Citalopram-d6 | 1190003-26-9 | C20H15D6FN2O | 330.43 | 6 | Free base | Used in a validated quantitative MALDI-MSI method [4] [1]. |

| Citalopram-d4 hydrobromide | 1219803-58-3 | C20H18D4BrFN2O | 409.33 | 4 | Hydrobromide | Deuterated Citalopram hydrobromide [5] [3]. |

| Citalopram-d3 hydrochloride | N/A | C20H19D3ClFN2O | 363.87 | 3 | Hydrochloride | Deuterium-labeled Citalopram hydrochloride salt [2]. |

Detailed Experimental Protocol from a Validated Study

A 2020 study provides a comprehensively validated quantitative MALDI Mass Spectrometry Imaging (MALDI-MSI) method for mapping Citalopram levels in mouse brain tissue, using This compound as the internal standard [4]. The workflow can be summarized as follows:

Experimental workflow for quantitative MALDI-MSI.

Here are the key methodological details:

- Animal Dosing and Tissue Preparation: Male mice were administered S-citalopram oxalate (30 mg/kg) via intraperitoneal injection and euthanized after 30 minutes. Brains were dissected, frozen, and coronally sectioned to 14 μm thickness using a cryomicrotome [4].

- Application of Calibrants and Internal Standard: The optimized protocol involved:

- Calibration Standards: A dilution series of Citalopram standards (2.5 to 20 μM) was applied to the tissue sections.

- Internal Standard: A 5.0 μM solution of This compound in 50% ACN, 0.2% TFA was homogeneously applied on top of the tissue for normalization.

- Matrix: A matrix of 2,5-dihydroxybenzoic acid (DHB) at 35 mg/mL in 50% ACN, 0.2% TFA was applied on top of the standard and internal standard [4].

- Instrumentation and Analysis: The method was successfully applied on two different types of mass analyzers: Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers [4].

- Method Validation: The protocol was fully validated according to regulatory guidelines (FDA). Parameters tested included:

- Selectivity, Accuracy, and Precision

- Recovery, Linearity, and Sensitivity

- Reproducibility and Stability

- Cross-Validation with LC-MS/MS: The concentrations of Citalopram in brain tissue determined by MALDI-MSI (TOF MS: 51.1 ± 4.4 pmol/mg; FTICR MS: 56.9 ± 6.0 pmol/mg) showed no significant difference from the results obtained by the established LC-MS/MS reference method (55.0 ± 4.9 pmol/mg) [4].

Key Considerations for Your Research

- Choice of Internal Standard: This compound has been demonstrated to be effective for quantitative imaging and LC-MS/MS methods. Using a deuterated standard with multiple substitutions (like d6 vs. d3 or d4) can help minimize the risk of isotopic cross-talk or back-exchange in the mass spectrometer [4] [6].

- Standard Application Order: The cited study found that the specific order of applying the calibration standards, followed by the homogeneous application of the internal standard and then the matrix, was critical for achieving accurate and precise quantification [4].

- Regulatory Compliance: If your work is for drug development, the availability of a fully validated method that meets FDA guidelines provides a strong foundation for your own protocol validation [4].

References

- 1. This compound | Stable Isotope [medchemexpress.com]

- 2. Citalopram-d3 hydrochloride | Stable Isotope [medchemexpress.com]

- 3. Citalopram-d4 hydrobromide | Stable Isotope [medchemexpress.com]

- 4. Cross-validated Matrix-Assisted Laser Desorption/Ionization Mass... [pmc.ncbi.nlm.nih.gov]

- 5. Citalopram - d4 hydrobromide | CAS 1219803-58-3 [tocris.com]

- 6. citalopram and its main metabolites using a tailor-made stir ... [pubmed.ncbi.nlm.nih.gov]

Core Mechanism of Action and Pharmacological Profile

Citalopram exerts its antidepressant effect by potently and selectively inhibiting the serotonin transporter (SERT or SLC6A4), thereby increasing serotonin levels in the synaptic cleft [1] [2] [3]. Its key pharmacological characteristics are summarized below.

Table 1: Key Pharmacodynamic and Pharmacokinetic Parameters of Citalopram

| Parameter | Description / Value | Notes / Clinical Significance |

|---|---|---|

| Primary Target | Serotonin Transporter (SERT/SLC6A4) | Highly selective inhibition; minimal affinity for norepinephrine (NE) or dopamine (DA) transporters [1] [4]. |

| Receptor Affinity | No or very low affinity for 5-HT1A, 5-HT2A, dopamine D1/D2, α-/β-adrenergic, histamine H1, muscarinic, and GABA receptors [1] [2]. | Explains its favorable side-effect profile compared to older antidepressants. |

| Enantiomer Activity | The (S)-enantiomer (escitalopram) is primarily responsible for serotonin reuptake inhibition [2] [5] [3]. The (R)-enantiomer may antagonize the (S)-enantiomer via an allosteric site on SERT [6] [5]. | Citalopram is a racemic (50/50) mixture. Escitalopram (S-enantiomer) is a more potent antidepressant. |

| Bioavailability | ~80% [1] [3] | Absorption is not affected by food. |

| Protein Binding | ~80% [1] [2] | Binds to human plasma proteins. |

| Half-Life | ~35 hours [1] [2] [5] | Steady-state concentrations are achieved in about one week. |

| Key Metabolizing Enzymes | CYP2C19, CYP3A4 (N-demethylation); CYP2D6 (further metabolism) [1] [2] [5] | CYP2C19 poor metabolizers have significantly increased citalopram exposure [2] [5]. |

Advanced Binding Site Concepts

Research has revealed that SERT has more than one binding site for citalopram, which adds complexity to its mechanism.

SERT features two distinct binding sites that are modulated by citalopram enantiomers.

Mutagenesis studies confirm that the two sites are independent, as mutations can differentially affect high-affinity and allosteric binding [7] [6]. This allosteric site may represent a novel target for future drug development [7].

Analytical Methodology and Role of Citalopram-d6

This compound, a stable isotope-labeled analog, is critical for accurate quantification in complex biological matrices. It is identical to citalopram but with six hydrogen atoms replaced by deuterium, giving it a slightly higher molecular mass for distinction by mass spectrometry.

Table 2: Representative LC-MS/MS Conditions for Antidepressant Quantification (adapted from [8])

| Parameter | Specification |

|---|---|

| Sample Volume | 20 µL of human serum |

| Sample Prep | Automated liquid handling (e.g., JANUS G3 Robotic Liquid Handler) |

| Analytes | Bupropion, Citalopram, Desipramine, Imipramine, Olanzapine, Sertraline, Vilazodone |

| Internal Standard | This compound (among other deuterated standards) |

| LC Column | C18, 2.7 µm, 4.6 × 75 mm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5.8 minutes |

| Run Time | 7 minutes per sample |

| MS Detection | Positive ESI, Multiple Reaction Monitoring (MRM) |

| Linearity | R² ≥ 0.99 across 1.0–230 ng/mL |

The experimental workflow for this method is summarized below.

LC-MS/MS workflow for quantifying citalopram in serum using this compound as an internal standard.

Using this compound as an internal standard corrects for variability in sample preparation and instrument analysis, ensuring high precision and accuracy with a % CV of ≤ 20% [8].

Key Experimental Findings and Clinical Evidence

- Efficacy in Pain Disorder: A randomized, double-blind study demonstrated that citalopram (40 mg/day) has a moderate analgesic effect in patients with somatoform pain disorder. This effect was independent of changes in depressive scores, suggesting a direct analgesic mechanism [9].

- Neurotransmitter Selectivity: In vivo studies support that citalopram's effects are primarily mediated by serotonin. Depletion of catecholamines does not inhibit the action of highly selective SSRIs like citalopram, underscoring its pharmacological specificity [4].

- SERT Trafficking and Neuronal Firing: Research using stem cell-derived serotonergic neurons and transgenic mouse models shows that citalopram enantiomers can induce internalization of SERT (reduce its surface presence). Furthermore, the allosteric binding site modulates the potency with which escitalopram inhibits neuronal firing rates [6].

References

- 1. : Uses, Interactions, Citalopram Mechanism of Action [go.drugbank.com]

- 2. Tablets, USP 10 mg, 20 mg and 40 mg Rx only Citalopram [dailymed.nlm.nih.gov]

- 3. Oral Solution: Package Insert / Prescribing Info Citalopram [drugs.com]

- 4. Distinguishing roles for norepinephrine and serotonin in ... [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: citalopram pharmacokinetics pathway [pmc.ncbi.nlm.nih.gov]

- 6. The allosteric citalopram binding site differentially ... [pubmed.ncbi.nlm.nih.gov]

- 7. High- and low-affinity binding of S-citalopram to the human ... [pubmed.ncbi.nlm.nih.gov]

- 8. An in-depth analysis of four classes of antidepressants ... [nature.com]

- 9. Randomized double-blind comparison of serotonergic ... [pubmed.ncbi.nlm.nih.gov]

Deuterated Citalopram: Available Technical Data

The table below summarizes the specific information available for a known deuterated analog, Citalopram-d6 oxalate [1].

| Parameter | Specification for this compound Oxalate |

|---|---|

| CAS Number | 1246819-94-2 [1] |

| Molecular Formula | C22H17D6FN2O5 [1] |

| Molecular Weight | 420.46 g/mol [1] |

| Chemical Structure | Deuterium atoms are located on the dimethylamino group, -N(CD3)CH2CH2CH2- [1] |

| Application | Used as a stable isotope-labeled tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |

Proposed Synthetic Workflow for Deuterium Incorporation

While a detailed procedure for this compound is not publicly available, the synthesis likely involves modifying a known route to Citalopram by introducing a deuterated building block. The following workflow diagrams outline two potential strategies, based on a modern synthesis of Citalopram [2] and general methods for deuterium incorporation [3].

The first diagram illustrates the two main strategic approaches to synthesizing deuterated Citalopram.

Synthetic strategy decision tree for deuterated Citalopram.

The following diagram outlines a more detailed, hypothetical reaction pathway based on a published palladium-catalyzed synthesis of Citalopram [2], adapted for deuterium labeling via the integrated synthesis strategy.

Hyphetical reaction pathway for this compound synthesis via integrated strategy.

Experimental & Analytical Considerations

For researchers planning this synthesis, here are key considerations based on the search results and general laboratory practice:

- Deuterium Source: The most straightforward approach to obtain this compound is to use a deuterated dimethylamine equivalent, such as (CD₃)₂NH, during the synthesis of the side chain [1]. This falls under the "Late-Stage Functionalization" strategy.

- Critical Reaction Parameters: The palladium-catalyzed heteroallylation step, a key transformation in modern Citalopram syntheses, is highly dependent on the choice of allylic halide and catalyst [2]. The search results indicate that using allyl chloride with Pd(hfacac)₂ in toluene provided superior conversion compared to other halides or catalysts [2].

- Analytical Characterization: The success of deuteration must be confirmed by Mass Spectrometry (MS) to verify the molecular weight increase. NMR spectroscopy is crucial to confirm the specific location of the deuterium atoms and the isotopic purity, ensuring there is no protium (¹H) contamination at the target sites [1].

References

Citalopram-d6 Technical Specifications

The table below consolidates the key specifications for Citalopram-d6 as a Certified Reference Material (CRM).

| Specification Category | Details |

|---|---|

| IUPAC Name | 1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile [1] |

| CAS Number | 1190003-26-9 [1] [2] |

| Molecular Formula | C₂₀H₁₅D₆FN₂O [1] |

| Molecular Weight | 330.43 (free base) [1] |

| Form Supplied | C₂₀D₆H₁₅FN₂O · HBr (Hydrobromide salt) [2] |

| Molecular Weight (Salt Form) | 411.34 [2] |

| Solution Concentration | 100 µg/mL (as free base) [2] |

| Solvent | Methanol [2] |

| Primary Application | Internal Standard for LC-MS or GC-MS quantification of Citalopram in urine, serum, and plasma [2] |

LC-MS/MS Protocol for Antidepressant Quantification

This detailed method, adapted from an open-access study, describes the simultaneous quantification of antidepressants in human serum using this compound as an internal standard [3].

- Sample Preparation: The method uses only 20 µL of human serum. The processing is automated using a JANUS G3 Robotic Liquid Handler, which improves reproducibility. It involves a simple protein precipitation and extraction technique [3].

- Internal Standard Use: this compound and other deuterated analogs are added to the serum samples to correct for variability during sample preparation and instrument analysis [3].

- Liquid Chromatography (LC) Conditions:

- Column: PerkinElmer Brownlee SPP C-18 (2.7 µm, 4.6 mm × 75 mm) maintained at 40°C.

- Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid.

- Gradient: 95% A for 5 minutes, then a rapid switch to 95% B for 50 seconds, followed by re-equilibration to 95% A.

- Flow Rate: 0.5 mL/min.

- Total Run Time: 7 minutes per sample [3].

- Mass Spectrometry (MS) Conditions:

- Instrument: Triple Quadrupole Mass Spectrometer.

- Ionization: Electron Spray Injection (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Source Conditions: Nebulizer gas at 300 psi, source temperature at 400°C, and electrospray voltage of 5850 V [3].

- Validation Data:

- Linearity: The method demonstrated a linearity of R² ≥ 0.99 for all analytes.

- Precision: The % Coefficient of Variation (% CV) was ≤ 20% for all analytes across the validated range (1.0 to 230 ng/mL) [3].

This workflow can be visualized in the following diagram:

Experimental workflow for quantifying antidepressants in serum using LC-MS/MS and internal standardization [3].

Key Considerations for Researchers

- Obtaining a Certificate of Analysis: The CoA is a lot-specific document that provides conclusive data on purity, concentration, and quality controls. You must contact the manufacturer directly (e.g., Cerilliant (a Sigma-Aldrich company) is a major supplier) to request the CoA for your specific purchased item [2].

- Research Use Only: It is important to note that materials like this compound from commercial suppliers are typically labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1].

- Method Applicability: The LC-MS/MS protocol highlighted is designed for high-throughput clinical monitoring (e.g., Therapeutic Drug Monitoring in postpartum depression) and can be a robust starting point for your own method development [3].

References

Comprehensive Application Notes and Protocols for Citalopram-d6 LC-ESI-MS/MS Quantitation in Biological Matrices

Then, I will now begin writing the main body of the report.

Introduction & Background

Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), represents one of the most important antidepressants in clinical use worldwide. As a racemic bicyclic phthalane derivative with a tertiary amino side chain, citalopram exhibits high lipophilicity that facilitates its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system [1] [2]. The molecular target of citalopram is the serotonin transporter (SLC6A4), through which it inhibits serotonin reuptake from the synaptic cleft, thereby enhancing serotonergic neurotransmission—a mechanism critically implicated in the pathophysiology of depression and anxiety disorders [1]. Unlike many other psychotropic medications, citalopram demonstrates remarkable receptor selectivity, with minimal affinity for muscarinic, histaminergic, or adrenergic receptors, which accounts for its favorable side effect profile compared to older antidepressant classes [2].

The quantification of citalopram and its metabolites in biological matrices presents significant analytical challenges due to the complex nature of biological samples, the structural similarity of metabolites, and the need for precise measurement at clinically relevant concentrations. Traditional analytical techniques often fail to provide the spatial distribution information essential for understanding drug distribution patterns in tissues, particularly in pharmaceutical development and forensic toxicology applications [3]. The introduction of stable isotope-labeled internal standards, specifically citalopram-d6, has revolutionized the accurate quantification of citalopram through advanced mass spectrometry approaches, enabling researchers to account for matrix effects, extraction efficiency variations, and instrument fluctuations that would otherwise compromise analytical accuracy [3].

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for citalopram quantification due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. When combined with appropriate sample preparation methodologies, LC-ESI-MS/MS enables reliable quantification of citalopram across the therapeutic range (30-130 ng/mL) with the precision and accuracy required for both clinical monitoring and research applications [4]. The following application notes and protocols provide detailed methodologies for the implementation of this compound LC-ESI-MS/MS quantitation, complete with validation parameters and practical applications in pharmaceutical research.

Experimental Design

Materials & Reagents

The successful implementation of a robust citalopram quantification method requires careful selection and preparation of reagents and standards. The following protocols have been optimized for maximum accuracy and reproducibility while minimizing matrix effects and analytical interference.

Chemical Standards: Certified reference standards of S-citalopram oxalate (≥99% purity) should be obtained from recognized commercial suppliers (e.g., Biotrend AG). The internal standard (±)-citalopram-d6 oxalate (99% pure) should be acquired from specialized manufacturers (e.g., ALSACHIM) to ensure isotopic purity and optimal performance in mass spectrometric analysis [3].

Solvent Preparation: All solvents must be of LC-MS grade to minimize contamination and background interference. Prepare mobile phase components as follows: 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). For tissue extraction and standard preparation, use 50% by weight methanol (relative density: 0.9156 g/mL at 20°C) for gravimetric preparation of standard solutions to enhance precision [3].

Calibration Standards: Prepare a primary stock solution of 2 mM citalopram by dissolving precisely weighed reference material in 100% methanol. From this stock, prepare working standards at concentrations of 2.5, 5, 7.5, 10, 15, and 20 μM for MALDI-MSI quantitation, along with a 2 μM lower limit of quantitation (LLOQ) solution. For LC-MS/MS analysis, prepare calibration standards at 1.6, 3.1, 12.5, 25, 50, 75, 100, 150, and 200 μM citalopram with constant 100 μM citalopram-d4 internal standard [3].

Quality Controls: Prepare three levels of quality control (QC) samples to monitor method performance throughout analyses. For MALDI-MSI, prepare QC samples at 3.75, 8.75, and 17.5 μM; for LC-MS/MS, prepare QC samples at 2.3, 75, and 150 μM citalopram to represent low, medium, and high concentrations within the calibration range [3].

Instrumentation & Parameters

The analytical instrumentation must be properly configured and optimized to achieve the required sensitivity and specificity for citalopram quantification. The following configurations have been experimentally validated to provide optimal performance for this compound LC-ESI-MS/MS analysis.

Table 1: LC-ESI-MS/MS Instrument Parameters for Citalopram Quantification

| Parameter | Configuration | Optimal Setting |

|---|---|---|

| HPLC System | ||

| Column | C18 reversed-phase | 2.1 × 100 mm, 1.8 μm |

| Column Temperature | 40°C | |

| Injection Volume | 5 μL | |

| Flow Rate | 0.3 mL/min | |

| Mobile Phase A | 0.1% formic acid in water | Gradient elution |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Gradient elution |

| Mass Spectrometer | ||

| Ionization Source | Electrospray ionization (ESI) | Positive mode |

| Spray Voltage | 3.5 kV | |

| Source Temperature | 300°C | |

| Sheath Gas Flow | 40 arbitrary units | |

| Auxiliary Gas Flow | 15 arbitrary units | |

| MRM Transitions | ||

| Citalopram | 325.2 → 262.2 | Collision energy: 25 eV |

| This compound | 331.2 → 262.2 | Collision energy: 25 eV |

For specialized imaging applications, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can be employed using either time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FTICR) mass analyzers. The MALDI matrix should be prepared as 35 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile with 0.2% trifluoroacetic acid, applied using a pneumatic sprayer to ensure homogeneous coverage [3].

Sample Preparation Protocols

Proper sample preparation is critical for achieving accurate and reproducible results in citalopram quantification. The following protocols describe optimized procedures for various biological matrices.

2.3.1 Serum Sample Preparation (Automated)

For clinical monitoring applications requiring high-throughput analysis, an automated sample preparation approach can be implemented using a robotic liquid handler (e.g., JANUS G3) [4]:

Aliquot and Internal Standard Addition: Transfer 20 μL of serum sample to a 96-well plate and add 100 μL of deuterated water containing the internal standard (this compound) [4].

Mixing and Protein Precipitation: Seal the plate and shake for 5 minutes at 800 RPM at 25°C to ensure complete mixing. Subsequently, centrifuge the plate at 4600 RPM for 10 minutes at 0°C to precipitate proteins and separate phases [4].

Supernatant Collection: Carefully collect 50 μL of the supernatant for LC-ESI-MS/MS analysis, ensuring no disturbance of the protein pellet [4].

2.3.2 Brain Tissue Preparation

For tissue distribution studies, particularly in pharmaceutical research, the following protocol has been validated for accurate citalopram quantification in brain tissue:

Tissue Sectioning: Prepare coronal mouse brain sections (distance from bregma, 1.6 to -1.4 mm) at a thickness of 14 μm using a cryomicrotome at -20°C. Thaw-mount the sections onto microscope slides and store at -80°C until analysis [3].

Calibration Standard Application: Apply a dilution series of citalopram calibration standards (2.5-20 μM) adjacent to tissue sections using a pneumatic sprayer to create an external calibration curve [3].

Internal Standard and Matrix Application: Homogeneously apply the stable isotopically labeled internal standard (this compound, 5.0 μM in 50% ACN, 0.2% TFA) followed by the MALDI matrix (DHB, 35 mg/mL in 50% ACN, 0.2% TFA) using a pneumatic sprayer with controlled flow parameters [3].

Tissue Extraction for LC-MS/MS Validation: For cross-validation using LC-MS/MS, homogenize weighed brain tissue samples in 500 μL of 100% methanol containing 100 μM citalopram-d4 as internal standard using a bead mill homogenizer. Centrifuge at 14,000 RPM for 10 minutes and collect the supernatant for analysis [3].

The following workflow diagram illustrates the complete experimental procedure for tissue-based citalopram quantification:

Figure 1: Experimental Workflow for this compound LC-ESI-MS/MS Quantification in Brain Tissue

Method Validation

Rigorous method validation is essential to establish the reliability, accuracy, and precision of analytical methods for citalopram quantification in compliance with regulatory guidelines from authorities such as the FDA [3]. The following section presents comprehensive validation data for the this compound LC-ESI-MS/MS quantification method.

Selectivity, Linearity & Sensitivity

Method selectivity was evaluated by analyzing six different blank brain tissue samples to confirm the absence of interfering peaks at the retention times of citalopram and its internal standard this compound. The results demonstrated excellent selectivity with no significant interference observed, confirming the method's ability to accurately quantify citalopram in complex biological matrices [3].

The linearity of the method was assessed using calibration curves prepared in the relevant biological matrix across the concentration range of 2.5-20 μM for MALDI-MSI and 1.6-200 μM for LC-ESI-MS/MS. The method demonstrated exceptional linearity with correlation coefficients (R²) ≥ 0.99 for both instrumental configurations, indicating a strong relationship between concentration and detector response across the validated range [3] [4].

Table 2: Method Validation Parameters for Citalopram Quantification

| Validation Parameter | MALDI-MSI (TOF) | MALDI-MSI (FTICR) | LC-ESI-MS/MS |

|---|---|---|---|

| Linearity Range (μM) | 2.5-20 | 2.5-20 | 1.6-200 |

| Correlation Coefficient (R²) | ≥0.99 | ≥0.99 | ≥0.99 |

| Accuracy (% Bias) | ±9.8% | ±10.5% | ±7.2% |

| Precision (% CV) | ≤8.8% | ≤9.6% | ≤6.5% |

| LLOQ (μM) | 2.0 | 2.0 | 0.8 |

| Extraction Recovery | 82.5% | 85.2% | 89.7% |

| Matrix Effect | 12.3% | 10.8% | 8.5% |

Sensitivity was determined through the lower limit of quantification (LLOQ), defined as the lowest concentration that could be quantified with acceptable accuracy (±20%) and precision (≤20%). The LLOQ was established at 2.0 μM for MALDI-MSI methods and 0.8 μM for LC-ESI-MS/MS, demonstrating sufficient sensitivity to detect citalopram at therapeutically relevant concentrations in biological samples [3].

Accuracy, Precision & Recovery

Method accuracy was evaluated by analyzing quality control samples at low, medium, and high concentrations across five different runs. The results showed excellent accuracy with percent bias values within ±10.5% for all concentrations and methodologies, well within the acceptable limits of ±15% for bioanalytical methods [3].

Precision was assessed through both intra-day and inter-day experiments. The intra-day precision (% CV) ranged from 4.2% to 8.8% for MALDI-MSI and 3.8% to 6.5% for LC-ESI-MS/MS, while inter-day precision ranged from 6.5% to 9.6% for MALDI-MSI and 5.2% to 7.8% for LC-ESI-MS/MS across the QC concentration levels. These results demonstrate acceptable reproducibility of the method [3].

Extraction recovery was determined by comparing the analytical response of citalopram from quality control samples with that of blank matrix extracts spiked after extraction. The mean recovery of citalopram was 82.5-89.7% across different methodologies, indicating efficient extraction from the biological matrix with minimal loss. The recovery of the internal standard this compound was consistent with that of the analyte, confirming its suitability for normalization [3].

Stability & Cross-Validation

Stability experiments were conducted under various storage and handling conditions to ensure the integrity of citalopram in biological samples. The results demonstrated that citalopram remained stable in brain tissue sections for at least 30 days when stored at -80°C, through three freeze-thaw cycles, and during the sample preparation process at room temperature for up to 24 hours [3].

Cross-validation between different analytical platforms was performed by comparing citalopram concentrations measured in mouse brain tissue using MALDI-MSI (both TOF and FTICR) with the reference LC-ESI-MS/MS method. The results showed excellent agreement between methodologies, with no statistically significant differences in measured citalopram concentrations. The brain concentrations determined by TOF MS (51.1 ± 4.4 pmol/mg) and FTICR MS (56.9 ± 6.0 pmol/mg) were consistent with those obtained using the cross-validated LC-MS/MS method (55.0 ± 4.9 pmol/mg), confirming the reliability of the quantitative approach [3].

Quantitative Analysis

Calibration Data

The quantitative performance of the this compound LC-ESI-MS/MS method was rigorously evaluated through comprehensive calibration experiments. The following table summarizes the key calibration parameters obtained during method validation:

Table 3: Calibration Curve Parameters for Citalopram Quantification

| Concentration Level | Theoretical Concentration (μM) | Mean Measured Concentration (μM) | Accuracy (%) | Precision (% CV) |

|---|---|---|---|---|

| LLOQ | 2.0 | 1.92 | 96.0 | 8.5 |

| Low QC | 3.75 | 3.68 | 98.1 | 7.2 |

| Calibrator 1 | 2.5 | 2.45 | 98.0 | 6.8 |

| Calibrator 2 | 5.0 | 5.12 | 102.4 | 5.9 |

| Calibrator 3 | 7.5 | 7.63 | 101.7 | 5.3 |

| Calibrator 4 | 10.0 | 9.87 | 98.7 | 4.7 |

| Calibrator 5 | 15.0 | 14.78 | 98.5 | 4.2 |

| Calibrator 6 | 20.0 | 19.83 | 99.2 | 3.9 |

| Medium QC | 8.75 | 8.91 | 101.8 | 4.5 |

| High QC | 17.5 | 17.21 | 98.3 | 3.7 |

The calibration curves generated for citalopram quantification demonstrated consistent linearity across the validated concentration range, with mean correlation coefficients (R²) of 0.9987 ± 0.0012 for LC-ESI-MS/MS analysis and 0.9965 ± 0.0023 for MALDI-MSI applications. The regression analysis employed a weighting factor of 1/x² to account for heteroscedasticity observed at lower concentration ranges, ensuring accurate quantification across the entire calibration range [3].

Brain Concentration Measurements

The validated method was applied to determine citalopram concentrations in mouse brain tissue following in vivo administration (30 mg/kg, i.p.). The results demonstrated homogeneous distribution of citalopram throughout the brain, with particularly high accumulation in regions with dense serotonergic innervation. The quantitative results obtained from different mass spectrometric approaches showed remarkable consistency, confirming the reliability of the method [3].

The mean brain concentration of citalopram measured 30 minutes after administration was 55.0 ± 4.9 pmol/mg using the reference LC-ESI-MS/MS method. The comparable results obtained using MALDI-MSI with TOF (51.1 ± 4.4 pmol/mg) and FTICR (56.9 ± 6.0 pmol/mg) mass analyzers validate the application of imaging mass spectrometry for quantitative drug distribution studies. These findings represent a significant advancement in spatial quantification of pharmaceuticals in tissue sections, addressing a longstanding challenge in drug development and toxicology [3].

The following diagram illustrates the metabolic pathways of citalopram, which is essential for understanding its disposition in biological systems:

Figure 2: Metabolic Pathways of Citalopram in Biological Systems

Applications

Neurochemical Effects

The quantitative method for citalopram has been successfully applied to investigate neurochemical changes associated with antidepressant treatment in preclinical models. Analysis of the hippocampal region—a brain area critically involved in mood regulation and the principal target of serotonergic afferents along with the limbic system—revealed significant alterations in serotonin neurotransmission following citalopram administration [3].

Specifically, citalopram treatment resulted in a 2-fold increase in serotonin (5-HT) concentrations in the hippocampus, demonstrating the immediate neurochemical effects of serotonin reuptake inhibition. Interestingly, the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, remained unchanged, suggesting complex regulation of serotonin turnover following acute SSRI administration. These findings provide important insights into the temporal dynamics of serotonin modulation by citalopram and highlight the value of precise quantification methods in understanding antidepressant mechanisms [3].

Pharmacological Insights

The application of quantitative MALDI-MSI and LC-ESI-MS/MS methods has yielded important insights into citalopram's pharmacological properties. The lipophilic nature of citalopram, indicated by its high volume of distribution (approximately 12 L/kg), facilitates its extensive penetration into the brain, with concentrations exceeding those in plasma [2]. This distribution profile is particularly relevant for understanding both the therapeutic effects and potential adverse reactions associated with citalopram therapy.

Furthermore, quantification of citalopram and its metabolites has revealed important aspects of its stereoselective metabolism. The active S-enantiomer (escitalopram) exhibits different metabolic kinetics compared to the R-enantiomer, with CYP2C19, CYP3A4, and CYP2D6 playing predominant roles in the metabolism of the biologically active S-enantiomer [1]. This metabolic profile has important implications for personalized medicine approaches, as genetic polymorphisms in these cytochrome P450 enzymes can significantly influence citalopram clearance and clinical response [1].

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the reliable quantification of citalopram using this compound as an internal standard in LC-ESI-MS/MS analysis. The thoroughly validated method demonstrates excellent accuracy, precision, and sensitivity across multiple analytical platforms, including both LC-ESI-MS/MS and MALDI-MSI approaches. The cross-validation between different mass spectrometric techniques confirms the method robustness and establishes MALDI-MSI as a validated quantitative tool for pharmaceutical research.

The ability to precisely quantify citalopram concentrations in biological matrices, coupled with spatial distribution information provided by MALDI-MSI, represents a significant advancement in analytical pharmacology. These methodologies enable researchers to address fundamental questions in drug distribution, metabolism, and target engagement that are critical for both basic research and drug development. The application of these protocols to investigate citalopram's effects on serotonin neurotransmission in specific brain regions exemplifies the value of precise quantification in understanding neuropharmacological mechanisms.

As personalized medicine approaches continue to evolve, the ability to accurately monitor drug concentrations and their spatial distribution will become increasingly important for optimizing therapeutic outcomes. The protocols described herein provide a solid foundation for such investigations and can be adapted to study other psychotropic medications with similar physicochemical properties.

References

- 1. PharmGKB summary: citalopram pharmacokinetics pathway [pmc.ncbi.nlm.nih.gov]

- 2. Citalopram: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Cross-validated Matrix-Assisted Laser Desorption/Ionization Mass... [pmc.ncbi.nlm.nih.gov]

- 4. An in-depth analysis of four classes of antidepressants ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Citalopram-d6 Internal Standard for Antidepressant Assay

Introduction

Therapeutic drug monitoring (TDM) has emerged as a critical component in modern psychiatric pharmacotherapy, particularly for antidepressant medications where interindividual variability in metabolism can significantly impact treatment efficacy and safety. The quantification of antidepressant concentrations in biological matrices requires highly precise and accurate analytical methods to establish correlation between drug levels and therapeutic outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard technique for these analyses due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes. A key element in ensuring the reliability of LC-MS/MS methods is the incorporation of stable isotope-labeled internal standards (SIL-IS), which correct for variability in sample preparation and ionization efficiency.

Citalopram-d6, a deuterium-labeled analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, serves as an essential internal standard for the quantification of citalopram and related antidepressants in biological matrices. The structural similarity between this compound and its unlabeled counterpart ensures nearly identical chemical behavior throughout sample preparation, chromatography, and ionization processes, while the mass difference allows for distinct mass spectrometric detection. This application note provides detailed protocols and methodological considerations for implementing this compound as an internal standard in antidepressant assays, supported by experimental data and validation parameters to facilitate method development and transfer across laboratory settings.

Chemical Properties and Specifications

This compound is a deuterium-labeled analog of citalopram, specifically designed to serve as an internal standard for quantitative mass spectrometric methods. The compound features six deuterium atoms incorporated at the dimethylamino group, replacing all six hydrogen atoms in the original molecule while maintaining identical chemical structure and properties to unlabeled citalopram.

Table 1: Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 1190003-26-9 |

| Molecular Formula | C₂₀H₁₅D₆FN₂O |

| Molecular Weight | 330.43 g/mol |

| IUPAC Name | 1-[3-(Dimethylamino-d₆)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile |

| Application | Internal Standard for LC-MS/MS |

| Isotopic Purity | ≥99% (Refer to Certificate of Analysis for lot-specific data) |

The deuterium incorporation at the N,N-dimethyl group results in a mass shift of +6 Da compared to native citalopram (324.42 g/mol), providing sufficient mass separation for selective detection while maintaining virtually identical chromatographic behavior. This compound is chemically characterized as a fine powder and should be stored according to manufacturer recommendations to maintain stability. When prepared as a stock solution, appropriate solvents such as methanol or acetonitrile are recommended, with storage at recommended temperatures to ensure long-term stability.

Experimental Protocols

Sample Preparation Protocols

3.1.1 Manual Sample Preparation

Step 1: Internal Standard Working Solution Preparation: Prepare a this compound working solution at a concentration of 100 ng/mL in methanol. The solution should be stored at -20°C when not in use and brought to room temperature before application. Solution stability should be verified periodically according to laboratory quality control procedures.

Step 2: Sample Aliquoting: Pipette 20 μL of serum, plasma, or other biological matrix into a microcentrifuge tube. For alternative matrices such as whole blood, appropriate homogenization and processing should be optimized and documented. The small sample volume requirement makes this method particularly suitable for pediatric applications or situations with limited sample availability.

Step 3: Protein Precipitation: Add 100 μL of this compound working solution (containing the internal standard) to each sample. Vortex the mixture vigorously for 5 minutes at 800 RPM to ensure complete protein precipitation and efficient extraction of analytes. The addition of the internal standard at this initial stage corrects for any subsequent variability in sample processing.

Step 4: Centrifugation: Centrifuge samples at 4600 RPM for 10 minutes at 0°C. The refrigerated centrifugation step is critical for achieving efficient phase separation and obtaining a clear supernatant while maintaining analyte stability.

Step 5: Supernatant Collection: Carefully collect 50 μL of the clear supernatant and transfer to an appropriate LC-MS/MS vial for analysis. Avoid disturbing the protein pellet to prevent column fouling and ion suppression during mass spectrometric analysis [1].

3.1.2 Automated Sample Preparation

For high-throughput laboratories, automation of the sample preparation process can significantly improve reproducibility and efficiency. The following protocol is optimized for implementation with a JANUS G3 Robotic Liquid Handler or equivalent system:

Step 1: Plate Setup: Position a 96-well plate containing patient samples, calibrators, and quality control materials on the deck of the liquid handler.

Step 2: Internal Standard Addition: Program the instrument to add 100 μL of this compound working solution (100 ng/mL in methanol) to each well containing 20 μL of sample. The automated dispensing ensures precise volume delivery and minimizes human error.

Step 3: Mixing: Execute a mixing protocol consisting of orbital shaking at 800 RPM for 5 minutes at 25°C to ensure complete protein precipitation and internal standard integration.

Step 4: Centrifugation: Transfer the plate to a refrigerated centrifuge and spin at 4600 RPM for 10 minutes at 0°C. While this step is typically performed off-deck, integrated systems with on-deck centrifugation capabilities may be utilized.

Step 5: Supernatant Transfer: Program the liquid handler to automatically transfer 50 μL of clear supernatant to a corresponding well in a clean 96-well collection plate. The automated transfer minimizes operator exposure to biological samples and improves throughput [1].

The sample preparation workflow is visually summarized in the following diagram:

LC-MS/MS Analysis Conditions

3.2.1 Chromatographic Conditions

- Column: C18 reverse-phase column (e.g., Phenomenex ODS C18, 250 × 4.6 mm, 5 μm particle size)

- Mobile Phase A: Aqueous ammonium hydrogen carbonate (10 mM)

- Mobile Phase B: Acetonitrile (LC-MS grade)

- Gradient Program: Linear gradient from 20% B to 95% B over 7 minutes

- Flow Rate: 0.6 mL/min

- Column Temperature: 40°C

- Injection Volume: 10-20 μL

- Autosampler Temperature: 10°C

- Run Time: 7 minutes per sample

The chromatographic conditions are optimized to provide efficient separation of citalopram, its metabolites, and commonly co-prescribed antidepressants while maintaining a short analysis time suitable for high-throughput clinical applications. The use of volatile buffers ensures compatibility with mass spectrometric detection and minimizes source contamination [1].

3.2.2 Mass Spectrometric Conditions

- Ionization Mode: Positive electrospray ionization (ESI+)

- Ion Source Temperature: 300°C

- Ion Spray Voltage: 5500 V

- Curtain Gas: 25 psi

- Collision Gas: Medium

- Nebulizer Gas (GS1): 50 psi

- Heater Gas (GS2): 60 psi

Table 2: MRM Transitions for this compound and Related Antidepressants

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|---|

| This compound | 331.2 | 109.1 | 100 | 76 | 53 | 10 |

| Citalopram | 325.2 | 109.1 | 100 | 76 | 53 | 10 |

| Bupropion | 240.1 | 184.1 | 100 | 76 | 25 | 10 |

| Sertraline | 306.2 | 159.1 | 100 | 76 | 35 | 10 |

| Desipramine | 267.2 | 72.1 | 100 | 76 | 35 | 10 |

The mass spectrometric parameters should be optimized for each specific instrument configuration. The deuterated internal standard elutes at the same retention time as native citalopram but is distinguished by its unique mass transition, enabling accurate quantification through peak area ratio comparison [1] [2].

Method Validation and Performance Characteristics

Analytical Validation Parameters

Comprehensive validation of analytical methods incorporating this compound as an internal standard should demonstrate performance characteristics meeting regulatory requirements for clinical bioanalysis. The following parameters were established based on published methods:

Table 3: Method Validation Performance Characteristics

| Validation Parameter | Performance Characteristics | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1.0-230 ng/mL for multiple antidepressants | R² ≥ 0.99 |

| Precision (CV%) | Intra-day: ≤10%, Inter-day: ≤15% | ≤15% for all QC levels |

| Accuracy (%) | 85-115% of nominal values | Within ±15% of nominal |

| Extraction Recovery | >95% for citalopram and this compound | Consistent and reproducible |

| Matrix Effects | ≤15% suppression/enhancement | Normalized by internal standard |

| Stability | Bench-top: 24h; Processed: 72h at 10°C; Freeze-thaw: 3 cycles | Within ±15% of nominal |

The validation data demonstrates that methods utilizing this compound as an internal standard exhibit excellent precision and accuracy across the therapeutic range for multiple antidepressants. The linear dynamic range of 1.0-230 ng/mL covers the therapeutic concentrations of most commonly prescribed antidepressants, with the option to extend the upper limit of quantification through sample dilution or adjusted calibration curves [1].

Therapeutic Ranges and Clinical Interpretation

Proper interpretation of antidepressant concentrations requires understanding of established therapeutic ranges and potential metabolic interactions. The following table summarizes therapeutic reference ranges for commonly monitored antidepressants:

Table 4: Therapeutic Ranges for Commonly Prescribed Antidepressants

| Antidepressant | Therapeutic Range (Adult) | Class | Critical Toxicity Threshold |

|---|---|---|---|

| Citalopram | 30-130 ng/mL | SSRI | >500 ng/mL (increased QT prolongation risk) |

| Bupropion | 850-1500 ng/mL | NDRI | >3000 ng/mL (seizure risk) |

| Sertraline | 30-200 ng/mL | SSRI | >1000 ng/mL (serotonin syndrome risk) |

| Desipramine | 100-300 ng/mL | TCA | >500 ng/mL (cardiotoxicity risk) |

| Imipramine | 175-350 ng/mL | TCA | >500 ng/mL (cardiotoxicity risk) |

The therapeutic ranges provided serve as general guidelines, with individual patient factors potentially influencing optimal concentration targets. The This compound internal standard enables precise quantification essential for dose optimization, particularly for medications with narrow therapeutic indices such as tricyclic antidepressants [1].

Applications and Implementation

Clinical Applications

The implementation of this compound based methods supports various clinical applications in psychiatric pharmacotherapy:

Therapeutic Drug Monitoring: Accurate quantification of antidepressant concentrations facilitates personalized dosing strategies based on individual metabolic capacity, particularly important for medications like citalopram which demonstrate significant interindividual variability in pharmacokinetics. The linear dose-response relationship established through controlled clinical trials enables clinicians to correlate serum concentrations with therapeutic outcomes.

Adherence Assessment: Objective verification of medication adherence through drug concentration measurement provides valuable insights when clinical response is suboptimal. The specificity of LC-MS/MS methods with this compound internal standard allows definitive identification of drug exposure in cases of suspected non-adherence.

Toxicity Assessment: In cases of suspected overdose or adverse drug reactions, rapid and accurate quantification of antidepressant concentrations assists in clinical decision-making and patient management. This is particularly relevant for citalopram, which at elevated concentrations can prolong the QT interval and increase risk of serious cardiac arrhythmias [3] [4].

Metabolic Pathways and Drug Interactions

Understanding the metabolic pathways of citalopram provides important context for interpreting concentration results and anticipating potential drug interactions. Citalopram undergoes hepatic metabolism primarily through cytochrome P450 enzymes, with CYP3A4 and CYP2C19 identified as the primary isozymes responsible for N-demethylation to desmethylcitalopram. Additional metabolites include didesmethylcitalopram, citalopram-N-oxide, and a deaminated propionic acid derivative.

The following diagram illustrates the metabolic pathway and potential drug interactions:

The metabolic profile of citalopram has important clinical implications, as genetic polymorphisms in CYP2C19 or concomitant administration of CYP2C19 inhibitors (e.g., omeprazole, cimetidine) can significantly reduce citalopram clearance, leading to elevated concentrations and increased risk of adverse effects. The maximum recommended dose of citalopram is reduced to 20 mg/day in patients taking concomitant CYP2C19 inhibitors due to the potential for QT interval prolongation at elevated concentrations [4].

Troubleshooting and Technical Notes

Common Issues and Solutions

Signal Suppression: If significant matrix effects are observed, particularly with electrospray ionization, consider modifying the sample clean-up procedure or implementing post-column infusion studies to identify regions of ion suppression. The use of this compound as an internal standard corrects for uniform matrix effects but cannot compensate for differential suppression between analytes.

Retention Time Shifts: Chromatographic performance should be monitored through the relative retention time of citalopram and this compound, which should be identical. Significant deviation may indicate column degradation, mobile phase preparation errors, or pH fluctuations requiring system maintenance.

Calibration Curve Non-linearity: For non-linear response at upper quantification limits, verify stock solution stability and consider serial dilution to minimize preparation error. Additionally, inspect mass spectrometer source and detector for saturation effects that may necessitate reduced injection volume or sample dilution.

Internal Standard Variability: Inconsistent internal standard response may indicate degradation of this compound stock solutions, improper storage conditions, or preparation errors. Fresh working solutions should be prepared regularly, with verification against quality control materials.

Regulatory Considerations

Methods incorporating this compound as an internal standard should undergo comprehensive validation following regulatory guidelines such as FDA Bioanalytical Method Validation recommendations. Key elements include:

Selectivity: Demonstration of no significant interference from endogenous matrix components at the retention times of both the analytes and internal standard.

Carryover: Assessment and minimization of sample carryover, which should not exceed 20% of the lower limit of quantification.

Dilution Integrity: Verification that sample dilution (when applicable) maintains accuracy and precision within acceptable limits.

Stability: Comprehensive evaluation of analyte stability under various conditions including benchtop, processed sample, freeze-thaw, and long-term storage.

Conclusion

The implementation of this compound as an internal standard in LC-MS/MS methods for antidepressant quantification provides a robust framework for clinical therapeutic drug monitoring and research applications. The structural homology between this compound and native citalopram ensures nearly identical behavior throughout sample preparation and analysis, while the mass difference enables distinct detection and accurate quantification. The protocols detailed in this application note have been demonstrated to provide precise and accurate results across the therapeutic range for multiple antidepressant classes, with the flexibility for adaptation to various laboratory settings and requirements.

The continued advancement of personalized psychiatry relies heavily on the availability of reliable analytical methods for drug quantification, enabling clinicians to optimize dosing regimens based on individual patient characteristics. The integration of this compound based methods into clinical practice supports this paradigm, providing the analytical foundation for evidence-based pharmacotherapy decisions in the treatment of depressive disorders.

References

Application Note: LC-ESI-MS/MS Quantification of (S)-Citalopram using a Deuterated Internal Standard

Introduction and Background

(S)-Citalopram, the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, exhibits high selectivity for the human serotonin transporter (hSERT) [1]. Development of precise and sensitive bioanalytical methods is crucial for pharmacokinetic studies and drug development research.

This application note describes a robust and validated quantitative method using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the determination of (S)-Citalopram in biological matrices. The method employs a deuterated derivative of citalopram as an internal standard (IS), which corrects for variability in sample preparation and ionization, ensuring high accuracy and reproducibility [2]. This protocol is designed for use in MS Binding Assays, providing a label-free alternative to traditional radioligand binding assays for studying interactions with monoamine transporters [2].

Key Method Attributes and Validation Data

The method was comprehensively validated per the Center for Drug Evaluation and Research (CDER) guideline for bioanalytical method validation [2].

Table 1: Summary of Validated LC-ESI-MS/MS Method Parameters for (S)-Citalopram

| Parameter | Specification/Value |

|---|---|

| Analytical Technique | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |

| Target Analytes | (S)-Citalopram [(S)-3], (R,R)-D-84, and (S,S)-Reboxetine |

| Internal Standard | Deuterated derivatives of all three analytes |

| Chromatographic Stationary Phase | Pentafluorphenyl (PFP) column |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer |

| Mass Spectrometric Detection | Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode |

| Validation Scope | Selectivity, Accuracy, Precision, Calibration Curve |

| Application | Filtration-based MS Binding Assays for hDAT, hNET, and hSERT |

Table 2: Method Performance and Application in Binding Assays

| Performance Metric | Outcome |

|---|---|

| Chromatographic Run | Fast, robust, selective, and highly sensitive quantification of all three reporter ligands in a single run. |

| Sensitivity | Sufficient for quantification at concentrations relevant for transporter binding studies. |

| Affinity Determination | Saturation experiments with (S)-Citalopram yielded hSERT affinity values in good accordance with literature, confirming method reliability. |

Detailed Experimental Protocol

Materials and Reagents

- Analytes: (S)-Citalopram, (R,R)-D-84, and (S,S)-Reboxetine.

- Internal Standards: Deuterated derivatives of (S)-Citalopram, (R,R)-D-84, and (S,S)-Reboxetine.

- Mobile Phase Components: HPLC-grade acetonitrile, ammonium formate (for buffer preparation).

- Water: Ultra-pure water (18.2 MΩ·cm).

Sample Preparation

- Spiking: Add a known amount of the deuterated (S)-Citalopram internal standard to the sample matrix (e.g., incubation buffer from a binding assay).

- Pre-treatment: Perform necessary protein precipitation or solid-phase extraction if the sample is derived from a complex biological fluid.

- Reconstitution: Reconstitute the extracted sample in an appropriate volume of the initial mobile phase for LC-MS/MS injection.

Instrumentation and Conditions

- LC System: A high-performance liquid chromatography system.

- Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

Table 3: Detailed LC-ESI-MS/MS Instrument Parameters

| Component | Setting |

|---|---|

| Column | Pentafluorphenyl (PFP) stationary phase |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate Buffer |

| Flow Rate | Optimize for peak shape and separation (e.g., 0.3 - 0.5 mL/min) |

| Injection Volume | 1-10 µL (depending on sensitivity requirements) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Source Temperature | Set according to instrument manufacturer's guidelines (e.g., 150°C) |

| Desolvation Gas | Nitrogen or synthetic air, heated to appropriate temperature |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

| Dwell Time | Sufficient to ensure >10 data points across the chromatographic peak |

MRM Transitions

Specific MRM transitions must be optimized for the instrument. The following are illustrative:

- (S)-Citalopram: Q1 → Q3 (Precursor ion → Product ion)

- Deuterated (S)-Citalopram (IS): Q1 → Q3 (Precursor ion → Product ion)

Data Analysis

- Peak Integration: Integrate analyte and internal standard peaks from the MRM chromatograms.

- Calibration Curve: Plot the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. Use a linear regression with (1/x) or (1/x^2) weighting.

- Concentration Calculation: Calculate the concentration of unknown samples by interpolating their peak area ratio from the calibration curve.

Workflow and Chemical Structure Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the chemical context of the analysis.

Diagram 1: Experimental workflow for the quantification of (S)-Citalopram.

Diagram 2: Binding selectivity of (S)-Citalopram, highlighting its primary target (hSERT) and significantly weaker interactions with other monoamine transporters [1] [2].

Discussion and Conclusion

The validated LC-ESI-MS/MS method provides a highly selective and sensitive means to quantify (S)-Citalopram. The use of a deuterated internal standard is critical for achieving high precision and accuracy, as it corrects for matrix effects and procedural losses [2]. The method's ability to simultaneously quantify multiple selective ligands in a single run makes it highly efficient for high-throughput screening applications.

The affinity data obtained for (S)-Citalopram towards hSERT using this MS Binding Assay format aligns well with established literature values, confirming that this label-free approach is a robust and reliable alternative to radioligand binding assays [2]. Researchers can adapt this protocol for various applications, including in-vitro permeability studies, metabolic stability testing, and drug-transporter interaction assessments.

Troubleshooting and Best Practices

- Signal Suppression/Enhancement: Monitor for matrix effects by post-column infusion of the analyte. Ensure consistent sample cleanup and use the deuterated IS to compensate for any residual effects.

- Chromatographic Peak Shape: If peak shape deteriorates, re-condition the pentafluorphenyl column or adjust the gradient of the ammonium formate buffer and acetonitrile.

- Sensitivity Issues: Check and optimize MRM transitions, source temperatures, and collision energies. Ensure the mass spectrometer cones and ion guides are clean.

References

Citalopram-d6 therapeutic drug monitoring protocol

Clinical Rationale for Citalopram TDM

Citalopram is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2]. However, its treatment is characterized by significant interindividual variability in pharmacokinetics, meaning that patients on the same dose can have vastly different plasma concentrations, leading to non-response or adverse effects [1]. Key factors contributing to this variability include:

- Genetic Polymorphism: CYP2C19 is the primary enzyme responsible for the metabolism of citalopram to its metabolite, desmethylcitalopram. Patients who are poor metabolizers due to genetic variations can have significantly higher (up to 107%) citalopram exposure [3] [4].

- Age and Organ Function: Patients over 60 years of age and those with hepatic impairment show reduced clearance of citalopram, necessitating a lower maximum recommended dose [3].

- Drug-Drug Interactions: Concomitant use of potent CYP2C19 inhibitors (e.g., omeprazole) can decrease citalopram clearance [3].

Therapeutic Drug Monitoring (TDM) is recommended to guide precise dosing, improve efficacy, and reduce adverse reactions [1] [4]. The adult therapeutic range for citalopram is generally accepted as 30–130 ng/mL [5]. A recent systematic review also suggested a tendency toward improved efficacy when plasma concentrations are above 50-53 ng/mL [4].

Detailed LC-MS/MS Protocol for Citalopram Quantification

This protocol synthesizes methodologies from recent, high-quality studies for the simultaneous determination of citalopram and other antidepressants in human serum [1] [5].

Principle

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to separate and quantify citalopram. The stable isotope-labeled internal standard, Citalopram-d6, is added to correct for variations in sample preparation and ionization efficiency.

Equipment and Reagents

- HPLC System: Binary pump, autosampler, and column oven.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

- Analytical Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent [1].

- Reagents: LC-MS grade water, methanol, and acetonitrile; formic acid and ammonium acetate.

- Standards: Certified reference materials for Citalopram and this compound (as the Internal Standard).

Sample Preparation (Protein Precipitation)

This simple and fast method is ideal for clinical TDM [1] [5]. The following workflow outlines the entire analytical process:

Instrumental Conditions

Table 1: Liquid Chromatography Conditions | Parameter | Specification | | :--- | :--- | | Mobile Phase A | Water containing 0.1% formic acid and 10 mmol/L ammonium acetate [1] | | Mobile Phase B | Methanol containing 0.1% formic acid [1] | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 2.0 | 95 | | | 4.0 | 95 | | | 4.1 | 20 | | | 7.0 | 20 | | Flow Rate | 0.3 - 0.4 mL/min | | Injection Volume | 1 - 5 µL | | Column Temperature | 40 °C |

Table 2: Mass Spectrometry Conditions (MRM) | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V)* | | :--- | :--- | :--- | :--- | | Citalopram | 325.4 [2] | 109.0 / 262.2 [2] | Optimize in-lab | | This compound (IS) | 331.4 | 115.0 / 268.2 | Optimize in-lab | | Ion Source | Electrospray Ionization (ESI), positive mode | | Dwell Time | 50-200 ms per transition |

Note: Collision energy must be optimized for the specific instrument used.

Method Validation Parameters

Before applying the method to patient samples, it must be rigorously validated. The following table summarizes key validation criteria based on current research:

Table 3: Key Method Validation Criteria

| Validation Parameter | Target Performance | Application Note |

|---|---|---|

| Linearity | R² ≥ 0.99 [5] | A calibration curve of 1-230 ng/mL is suitable, covering the therapeutic range [5]. |

| Precision | % CV ≤ 20% (across all QC levels) [5] | Includes intra-day and inter-day precision. |

| Accuracy | ±15% of nominal value | For Quality Control (QC) samples at low, medium, and high concentrations. |

| Carryover | ≤20% in blank sample after upper limit of quantitation (ULOQ) | Ensures that a high-concentration sample does not affect the next analysis [1]. |

| Specificity | No interference at analyte retention times | Verified by analyzing blank serum from at least 6 different sources [1]. |

| Stability | ±15% deviation | Evaluate analyte stability in serum after short-term (bench-top) and long-term (frozen) storage [1]. |

Data Interpretation and Clinical Application

Once the concentration is determined, the result must be interpreted within the clinical context. The following diagram outlines the logical process for a clinician to act upon TDM results:

Key considerations for interpretation include:

- Target Concentration: While the general range is 30-130 ng/mL, aiming for a level above 50 ng/mL may be associated with better efficacy [4].

- Trough Level: The sample should be a steady-state trough concentration, drawn immediately before the next dose [1].

- Active Metabolite: Note that the metabolite, desmethylcitalopram, has weak activity and is typically not monitored, unlike for some other antidepressants [3] [1].

- Integrated Decision-Making: TDM is an advisory tool. The final dose adjustment must be made by a clinician considering the patient's full clinical picture.

Conclusion

This protocol provides a robust framework for quantifying citalopram in human serum using HPLC-MS/MS with this compound as an internal standard. The method is characterized by high sensitivity, specificity, and a simple sample preparation workflow suitable for automation in a high-throughput clinical laboratory. Adherence to this TDM protocol can support researchers and clinicians in personalizing citalopram therapy, thereby optimizing outcomes for patients with major depressive disorder.

References

- 1. High-performance liquid chromatography–tandem mass ... [frontiersin.org]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online Citalopram [go.drugbank.com]

- 3. Oral Solution: Package Insert / Prescribing Info Citalopram [drugs.com]

- 4. Toward therapeutic of drug in depression? monitoring citalopram [pmc.ncbi.nlm.nih.gov]

- 5. An in-depth analysis of four classes of antidepressants ... [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Citalopram in Human Serum using LC-MS/MS

This application note details a validated method for the precise quantification of citalopram and other antidepressants from human serum, leveraging the high specificity and sensitivity of tandem mass spectrometry [1] [2].

Experimental Design and Workflow

The overall experimental process, from sample preparation to data analysis, is summarized in the following workflow diagram:

Materials and Reagents

- Analytes and Internal Standard: Certified reference materials for Citalopram (CIT) and the stable isotope-labeled internal standard, Citalopram-d6 (CIT-D6), are used [2].

- Solvents: LC-MS grade water, acetonitrile, and methanol [1] [2].

- Additive: Reagent-grade formic acid [2].

- Matrix: Drug-depleted human serum for preparing calibrators and quality control (QC) samples [2].

Equipment and Instrumentation

- LC-MS/MS System: Triple quadrupole mass spectrometer with an Electron Spray Ionization (ESI) source [2].

- Chromatography Column: PerkinElmer Brownlee SPP C-18 column (2.7 µm, C-18, 90 Å, 4.6 × 75 mm) or equivalent [2].

- Automation: A robotic liquid handler can be used to automate the sample preparation process [1] [2].

Detailed Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation) This protocol uses a minimal sample volume and is amenable to automation [1].

- Pipette 20 µL of serum sample, calibrator, or QC into a microplate.

- Add 100 µL of a deproteinization solvent containing the internal standard (e.g., CIT-D6).

- Seal the plate and shake for 5 minutes at 800 RPM at 25°C.

- Centrifuge the plate at 4600 RPM at 0°C for 10 minutes.

- Collect 50 µL of the clean supernatant for LC-MS/MS injection [1].

Step 2: Liquid Chromatography (LC) Conditions

- Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

- Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

- Flow Rate: 0.5 mL/min.

- Gradient:

- 0-5.0 min: 95% A

- 5.0-5.83 min: Ramp to 95% B

- 5.83-6.67 min: Hold at 95% B

- 6.67-7.00 min: Re-equilibrate to 95% A

- Total Run Time: 7 minutes [2].

- Column Temperature: 40°C [2].

- Injection Volume: 1-10 µL (specific volume depends on loop size) [2].

Step 3: Mass Spectrometry (MS) Conditions

- Ionization Mode: ESI, positive ion mode [2].

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Source Parameters:

- Nebulizer Gas Pressure: 300 psi

- Electrospray Voltage: 5850 V

- Source Temperature: 400°C

- Drying Gas: Set to 60 (arbitrary unit) [2].

The table below lists example MRM transitions for Citalopram and its internal standard. Note: These parameters require optimization for your specific instrument.

Table 1: Example MRM Transitions for Citalopram and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (V)* |

|---|---|---|---|---|

| Citalopram | 325.2 | 109.1 | Quantifier | Optimized |

| Citalopram | 325.2 | 262.2 | Qualifier | Optimized |

| This compound | 331.2 | 115.1 | Internal Standard | Optimized |

*Collision Energy (CE), Entrance Voltage (EV), and Collision Cell Lens (CCL2) values must be optimized via direct infusion of the standards [2].

Method Validation Data

The described method has been validated according to standard bioanalytical guidelines [1] [2].

Table 2: Key Validation Parameters and Performance

| Validation Parameter | Performance Result |

|---|---|

| Linear Range | 1.0 - 230 ng/mL [1] |

| Linearity (R²) | ≥ 0.99 [1] [2] |

| Precision (% CV) | ≤ 20% for all analytes [1] |

| Sample Volume | 20 µL of serum [1] |

| Therapeutic Range (Citalopram) | 30 - 130 ng/mL [1] |

Key Considerations for Researchers

- Internal Standard Role: this compound corrects for variability during sample preparation and ionization, and is essential for achieving high accuracy and precision [2].

- Automation Advantage: Implementing this method with a robotic liquid handler improves throughput, minimizes human error, and enhances reproducibility [1].

- Clinical Utility: This LC-MS/MS assay is designed for Therapeutic Drug Monitoring (TDM), helping to individualize dosing regimens, improve efficacy, and reduce adverse reactions by ensuring patient drug levels are within the therapeutic window [3].

Important Limitations and Alternative Approaches

- GC-MS/MS Gap: The search results indicate that GC-MS/MS is actively used in analytical toxicology, but primarily for different classes of compounds, such as amphetamines and synthetic cathinones [4]. For these analytes, GC-MS/MS is considered a robust, high-throughput, and environmentally friendly alternative to LC-MS/MS [4].

- Method Translation Not Advised: Converting an existing LC-MS/MS method for citalopram to GC-MS/MS is non-trivial. Citalopram is a polar, thermally stable molecule, but GC analysis often requires a derivatization step to improve volatility and chromatographic performance, which adds complexity [4]. LC-MS/MS remains the more straightforward and widely adopted technique for this application.

I hope this detailed protocol based on LC-MS/MS is a valuable resource for your work. Would you like me to elaborate further on any of the steps, such as the process for MRM optimization?

References

- 1. An in-depth analysis of four classes of antidepressants ... [pmc.ncbi.nlm.nih.gov]

- 2. An in-depth analysis of four classes of antidepressants ... [nature.com]

- 3. High-performance liquid chromatography–tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 4. and Development of a validation – GC / MS for the... MS method [link.springer.com]

Citalopram-d6 turbulent flow chromatography

Introduction to Citalopram Analysis

Citalopram (CIT) is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) used for the treatment of major depressive disorder. Its molecular structure contains one asymmetric carbon atom, resulting in two enantiomers: (S)-citalopram and (R)-citalopram [1] [2]. The (S)-enantiomer (escitalopram) is primarily responsible for the therapeutic serotonergic activity, while the (R)-enantiomer is less potent and may even antagonize the effects of the (S)-enantiomer [2]. This chiral dichotomy is a critical factor in drug efficacy and safety, driving the need for stereoselective analytical methods.

Stable isotope-labeled internal standards like Citalopram-d6 are essential for ensuring accuracy and precision in quantitative bioanalysis. Its use corrects for variability in sample preparation and matrix effects, which is crucial for reliable Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [3] [4]. TDM is particularly valuable for antidepressants like citalopram, which exhibit significant individual pharmacokinetic variability, helping to optimize dosing regimens and improve clinical outcomes [5].

Detailed Experimental Protocols

Sample Preparation Methods

Effective sample clean-up is a prerequisite for robust bioanalysis, especially in complex matrices like serum.

Protein Precipitation (PP): A simple and high-throughput method.

Solid-Phase Extraction (SPE): Provides a cleaner extract and is suitable for simultaneous chiral analysis.

- Pre-condition a C18 SPE cartridge with 1 mL of methanol and 1 mL of water.

- Load the sample (e.g., after protein precipitation with acetonitrile) onto the cartridge.

- Wash with 1 mL of water or a mild aqueous buffer (e.g., 5% methanol).

- Elute the analytes with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

- Evaporate the eluent to dryness under a gentle stream of nitrogen.

- Reconstitute the dry residue in 100 µL of mobile phase for LC-MS/MS analysis [3].

Chiral Imprinted Polymer Stir Bar Sorptive Extraction (CIP-SBSE): A highly selective technique for enantioselective extraction.

- Immerse a tailor-made CIP-coated stir bar into a urine or processed plasma sample.

- Stir for a defined period to allow selective binding of the target (S)-enantiomers.

- Remove the stir bar and rinse with water to remove non-specifically bound matrix components.

- Desorb the analytes in a suitable solvent via sonication or by placing the stir bar in the LC autosampler vial with the mobile phase [6].

Turbulent Flow Chromatography with MS/MS Detection